Antitumor agent-115

描述

Structure

3D Structure of Parent

属性

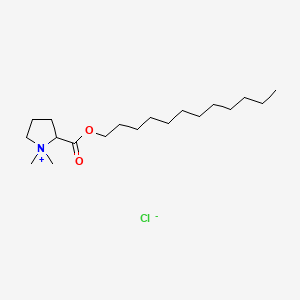

分子式 |

C19H38ClNO2 |

|---|---|

分子量 |

348.0 g/mol |

IUPAC 名称 |

dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate chloride |

InChI |

InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1 |

InChI 键 |

KOBYJIXCCWANMH-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

Antitumor agent-115 (SS-12): A Stachydrine Derivative

An in-depth analysis of "Antitumor agent-115" reveals that this designation is not unique to a single compound but is used for at least three distinct therapeutic agents, each with a unique mechanism of action. This guide provides a detailed technical overview of the core mechanisms for each of these agents: a small molecule stachydrine (B192444) derivative for breast cancer, an MDM2-p53 inhibitor, and an engineered cell therapy.

This compound, also known as SS-12, is a derivative of stachydrine investigated for its potential in treating breast cancer. Preclinical studies have focused on its effects on the 4T1 mouse breast cancer cell line.[1]

Core Mechanism of Action

The primary mechanism of this compound (SS-12) involves the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and inhibition of cell migration and invasion.[1] The agent triggers a cascade of intracellular events that lead to programmed cell death and a reduction in the metastatic potential of cancer cells.

Key mechanistic actions include:

-

Induction of Apoptosis: The agent reduces the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. This leads to the activation of downstream effector caspases.[1]

-

Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1]

-

Cell Cycle Arrest: The agent causes an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[1]

-

Inhibition of Metastasis: It has been shown to inhibit the migration and invasion of 4T1 breast cancer cells.[1]

Signaling Pathway

The mechanism of this compound (SS-12) centers on the intrinsic (mitochondrial) pathway of apoptosis.

Data Presentation

| Parameter | Cell Line | Concentration/Dose | Result |

| In Vitro Activity | |||

| IC50 (Viability) | 4T1 | 8-25 µM | Inhibition of cell proliferation[1] |

| IC50 (General) | 4T1 | 0.34-24.14 µM | Anti-tumor activity[1] |

| Apoptosis Induction | 4T1 | 1.25 µM | Increased apoptosis rates[1] |

| Cell Cycle Arrest | 4T1 | 1.25, 10, 40 µM (24h) | Arrest at G0/G1 phase[1] |

| Migration & Invasion | 4T1 | 15, 30, 60 µM (24h) | Inhibition of migration and invasion[1] |

| In Vivo Activity | |||

| Anti-tumor Effects | Breast Cancer Model Mice | 0.2 mmol/kg (Oral) | Anti-tumor effects and improved spleen morphology[1] |

| Bioavailability | Rats | 10 mg stachydrine/kg equiv. (Oral) | Cmax: 6.10 µg/mL; AUC0-t: 14.75 h·µg/mL[1] |

Experimental Protocols

-

Cell Viability Assay: The anti-proliferative activity of this compound (SS-12) on the 4T1 cell line was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be seeded in 96-well plates, treated with varying concentrations of the agent for a specified period (e.g., 24-72 hours), and cell viability would be measured spectrophotometrically.

-

Apoptosis Assay: Apoptosis induction is typically measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. 4T1 cells would be treated with the agent (e.g., at 1.25, 10, and 40 µM for 24 hours), stained, and analyzed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: To determine the effect on the cell cycle, treated 4T1 cells would be fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

-

Western Blot Analysis: To assess the expression of apoptosis-related proteins, lysates from treated and untreated cells would be prepared. Proteins (e.g., Bcl-2, Bax, cleaved caspase-3) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies for detection.[2]

APG-115 (Alrizomadlin): An MDM2-p53 Inhibitor

APG-115, also known as Alrizomadlin (B605068), is a potent, orally administered, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[3][4][5] It is under clinical investigation for various solid tumors and hematologic malignancies, particularly those with wild-type TP53.[5]

Core Mechanism of Action

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors with wild-type p53, its function is suppressed by its negative regulator, MDM2, which binds to p53 and targets it for degradation. APG-115 is designed to disrupt this interaction.[6]

By binding to MDM2 with high affinity, APG-115 blocks the MDM2-p53 interaction.[5][7] This liberates p53 from negative regulation, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, resulting in:

-

Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A).

-

Apoptosis: Through the induction of pro-apoptotic proteins like PUMA and BAX.[7]

-

Ferroptosis: In certain contexts, such as STK11-mutant non-small cell lung cancer (NSCLC), APG-115 has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[8]

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascentage Pharma's MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]

- 4. Alrizomadlin(APG-115) Granted RPD by the US FDA in Neuroblastoma - [ascentage.com]

- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]

Antitumor agent-115 chemical structure and properties

An In-depth Technical Guide on Antitumor Agent-115

Disclaimer: The term "this compound" is associated with at least two distinct compounds in scientific literature and commercial databases: Alrizomadlin (B605068) (APG-115) , a clinical-stage MDM2 inhibitor, and a stachydrine (B192444) derivative referred to as This compound (SS-12) . This guide provides a comprehensive overview of both compounds to address this ambiguity.

Part 1: Alrizomadlin (APG-115)

Alrizomadlin (also known as APG-115 or AA-115) is an orally active, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. It is currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1][2][3]

Chemical Structure and Properties

Alrizomadlin is a complex small molecule with the following properties:

| Property | Value |

| IUPAC Name | 4-(((3'R,4'S,5'R)-6''-chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-yl)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid |

| CAS Number | 1818393-16-6 |

| Molecular Formula | C₃₄H₃₈Cl₂FN₃O₄ |

| Molecular Weight | 642.59 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and Ethanol (B145695) |

Mechanism of Action: The p53-MDM2 Signaling Pathway

Alrizomadlin's primary mechanism of action is the disruption of the interaction between p53, a critical tumor suppressor protein, and its negative regulator, MDM2. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.

Alrizomadlin binds to the p53-binding pocket of MDM2, preventing it from interacting with p53.[4] This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to activate downstream target genes. These genes, including p21 (CDKN1A), PUMA, and BAX, play crucial roles in inducing cell cycle arrest and apoptosis.[4][5]

Quantitative Data

In Vitro Activity:

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (MDM2 binding) | - | 3.8 nM | [2][4] |

| Kᵢ (MDM2 binding) | - | < 1 nM | [4] |

| IC₅₀ (Cell Proliferation) | AGS (gastric cancer) | 18.9 ± 15.6 nM | [4] |

| IC₅₀ (Cell Proliferation) | MKN45 (gastric cancer) | 103.5 ± 18.3 nM | [4] |

Clinical Pharmacokinetics (Phase I):

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 150 mg (once daily, every other day) | [1][2] |

| Recommended Phase II Dose (RP2D) | 100 mg (once daily, every other day) | [1][2] |

Experimental Protocols

1.4.1 In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the effect of Alrizomadlin on cancer cell proliferation.

Methodology:

-

Cell Seeding: Plate cells (e.g., AGS, MKN45) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Alrizomadlin in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Plot the absorbance values against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

1.4.2 Western Blot Analysis for p53 Pathway Activation

This protocol is for detecting the upregulation of p53 and its target proteins following Alrizomadlin treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Alrizomadlin (e.g., 0.2 µM for 72 hours) and a vehicle control.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 2: this compound (SS-12)

This compound (SS-12) is a derivative of stachydrine, a naturally occurring alkaloid. It has demonstrated antitumor activity, particularly in breast cancer models.

Chemical Structure and Properties

| Property | Value |

| CAS Number | 2759277-20-6 |

| Molecular Formula | C₁₉H₃₈ClNO₂ |

| Synonym | SS-12 |

Note: The exact chemical structure of SS-12 is not publicly available in the search results, but it is described as a stachydrine derivative.

Mechanism of Action: Mitochondrial Apoptosis and Cell Cycle Arrest

This compound (SS-12) exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest at the G0/G1 phase in breast cancer cells.[6]

The mitochondrial apoptosis pathway is initiated by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This leads to a reduction in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3, which execute apoptosis.

Quantitative Data

In Vitro Activity:

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Viability) | 4T1 (mouse breast cancer) | 8-25 µmol/L | [6] |

| IC₅₀ | 4T1 (mouse breast cancer) | 0.34-24.14 µM | [6] |

In Vivo Pharmacokinetics (in rats):

| Parameter | Value | Reference |

| Cₘₐₓ | 6.10 µg/mL | [6] |

| AUC₀₋ₜ | 14.75 h·µg/mL | [6] |

Experimental Protocols

2.4.1 Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound (SS-12) using flow cytometry.

Methodology:

-

Cell Treatment: Treat 4T1 cells with various concentrations of SS-12 (e.g., 1.25 µM, 10 µM, 40 µM) for 24 hours.[6]

-

Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

2.4.2 Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound (SS-12) on the cell cycle distribution.

Methodology:

-

Cell Treatment: Treat 4T1 cells with SS-12 for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Data for APG-115 (Alrizomadlin)

Identity of "Antitumor agent-115"

The designation "this compound" is not unique to a single compound and can refer to several distinct investigational drugs in preclinical or clinical development. This guide will focus on the most extensively documented of these, APG-115 (Alrizomadlin) , a novel, orally active small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2).

Other agents identified with the "115" designation include:

-

This compound (SS-12): A stachydrine (B192444) derivative with anti-breast cancer properties.[1]

-

S115: A heteroaromatic thiosemicarbazone compound with broad anti-cancer activity.[2]

-

ZZW-115: An inhibitor of Nuclear Protein 1 (NUPR1) that induces cancer cell death.[3][4]

-

OBX-115: An engineered tumor-infiltrating lymphocyte (TIL) cell therapy.[5]

This document will proceed with a detailed overview of the preclinical data for APG-115.

APG-115 is a potent and selective antagonist of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to p53 accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in tumor cells with wild-type TP53.[6][7]

Data Presentation

In Vitro Efficacy:

| Cell Line | Cancer Type | IC50 | Effect | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Not Specified | Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest | [8][9] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Not Specified | Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest | [9] |

| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Not Specified | Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest | [9] |

| RS4;11 | Acute Leukemia | 38 nM | Potent cell growth inhibition | [10] |

| LNCaP | Prostate Cancer | 18 nM | Potent cell growth inhibition | [10] |

| HCT116 | Colon Cancer | 104 nM | Potent cell growth inhibition | [10] |

| STK11-mutant NSCLC cells | Non-Small Cell Lung Cancer | Not Specified | High sensitivity, induction of ferroptosis | [11] |

| MOLP-8, H929, MM1S | Multiple Myeloma | Not Specified | Synergistic antiproliferative activity with pomalidomide | [12] |

In Vivo Efficacy:

| Model | Cancer Type | Dosing | Effect | Reference |

| MOLM-13 Xenograft | Acute Myeloid Leukemia (AML) | 50 mg/kg, PO, QD | Significantly reduced tumor burden and prolonged survival | [8][9] |

| Patient-Derived Xenograft (PDX) | STK11-mutant NSCLC | Not Specified | Potent single-agent antitumor activity, 66% response rate | [11] |

| SJSA-1 Xenograft | Osteosarcoma | 100 mg/kg | 87% tumor regression | [10] |

| Syngeneic Tumor Models | Various | Not Specified | Enhanced antitumor activity when combined with anti-PD-1 therapy | [13] |

| Multiple Myeloma Xenograft | Multiple Myeloma | Not Specified | Enhanced tumor growth inhibition in combination with pomalidomide | [12] |

Experimental Protocols

Cell Viability Assay:

AML cells were seeded at a density of 8,000 cells per well in an opaque 96-well plate. The cells were then incubated with increasing concentrations of APG-115 or a vehicle (DMSO) for 72 hours. Cell viability was measured using the Promega® CellTiter-Glo® 3D Cell Viability Assay.[9]

Western Blot Analysis:

MOLM-13 cells were treated with various concentrations of APG-115 for 4 hours. Total protein was extracted, and the levels of MDM2, p53, p21, and β-actin (as a loading control) were determined by Western blot analysis.[9]

In Vivo Xenograft Studies:

For the MOLM-13 AML model, mice were implanted with the cancer cells. Three days post-implantation, the mice were treated with either APG-115 (50 mg/kg, orally, once daily), a vehicle control, or in combination with other agents for a specified duration (e.g., 7 days). Tumor burden was assessed by measuring the percentage of human CD45+ cells in the bone marrow and spleen via flow cytometry. Survival was also monitored over time.[8][9]

For the SJSA-1 osteosarcoma model, nude mice with established tumors were treated daily with APG-115 at specified doses. Tumor volume was measured regularly to assess tumor growth inhibition and regression.[10]

Flow Cytometry for Cell Cycle and Apoptosis:

Cancer cells were treated with APG-115 for a designated time. For cell cycle analysis, cells were stained with propidium (B1200493) iodide (PI) to determine the proportion of cells in the G0/G1, S, and G2/M phases. For apoptosis analysis, cells were stained with Annexin V and PI to quantify the percentage of apoptotic cells.[8][9]

Mandatory Visualization

Caption: Mechanism of action of APG-115.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of the anticancer effects of S115, a novel heteroaromatic thiosemicarbazone compound, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. obsidiantx.com [obsidiantx.com]

- 6. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ascentage Pharma Announces Clinical Trial Collaboration Agreement with MSD to Evaluate APG-115 in Combination With KEYTRUDA® (pembrolizumab) in Advanced Solid Tumors - [ascentage.com]

- 8. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]

- 12. ashpublications.org [ashpublications.org]

- 13. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

APG-115 (Alrizomadlin): A Potent MDM2-p53 Inhibitor

An In-Depth Technical Guide on the In Vitro Anticancer Activity of Antitumor Agent-115

Introduction

The designation "this compound" has been applied to several distinct investigational compounds in preclinical and clinical development. This guide provides a detailed overview of the in vitro anticancer activities of the most prominently documented of these agents, APG-115 (Alrizomadlin), a novel MDM2 inhibitor. Additionally, this document will summarize the available data for other compounds referred to as "agent-115" to provide a comprehensive landscape for researchers, scientists, and drug development professionals.

APG-115, also known as Alrizomadlin, is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction.[1] By blocking this interaction, APG-115 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells with wild-type TP53.[2][3]

Quantitative In Vitro Activity of APG-115

The in vitro efficacy of APG-115 has been evaluated across a range of cancer cell lines, demonstrating potent antiproliferative and pro-apoptotic effects.

Table 1: IC50 Values of APG-115 in Various Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 26.8 (± 4.9) | [4] |

| MV-4-11 | Acute Myeloid Leukemia | Wild-type | 165.9 (± 42.4) | [4] |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-type | 315.6 (± 97) | [4] |

| HL-60 | Acute Myeloid Leukemia | Null | > 10,000 | [4][5] |

| SKM-1 | Acute Myeloid Leukemia | Mutant | > 10,000 | [4][5] |

| AGS | Gastric Adenocarcinoma | Wild-type | 18.9 (± 15.6) | [1] |

| MKN45 | Gastric Adenocarcinoma | Wild-type | 103.5 (± 18.3) | [1] |

Table 2: Apoptosis Induction by APG-115 in MOLM-13 Cells

| APG-115 Concentration (µM) | Percentage of Apoptotic Cells (%) after 48h | Reference |

| 0.04 | ~31 | [4] |

| 0.11 | 55.1 | [4] |

| 0.33 | 80.2 | [4] |

| 1 | 96.8 | [4] |

Table 3: Cell Cycle Arrest Induced by APG-115 in TP53 Wild-Type AML Cell Lines

| Cell Line | Treatment | Effect | Reference |

| MOLM-13, MV-4-11, OCI-AML-3 | Increasing concentrations of APG-115 for 48h | G0/G1 phase arrest and reduction of cells in S phase | [4] |

| TPC-1, KTC-1 | 0.3 µM, 1 µM, 3 µM, 10 µM for 24h | G2/M phase arrest and decrease in S-phase | [1] |

| AGS, MKN45 | 0.02 µM, 0.2 µM for 48h | G0/G1 phase arrest | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment : Serial dilutions of the test agent are prepared in complete medium. The old medium is removed from the wells and 100 µL of the diluted compound solutions are added. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only) are included.

-

Incubation : The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition : After incubation, MTT solution is added to each well and the plate is incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization : The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment : Cells are treated with the test compound at various concentrations for a specified duration.

-

Cell Harvesting : Cells are harvested and washed with cold PBS.

-

Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution using PI staining.

-

Cell Treatment and Harvesting : Cells are treated with the test compound and harvested as described for the apoptosis assay.

-

Fixation : Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining : Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Signaling Pathways and Experimental Workflow

APG-115 Mechanism of Action: The p53 Signaling Pathway

APG-115 functions by disrupting the interaction between MDM2 and p53. In unstressed cells, MDM2 targets p53 for proteasomal degradation. By inhibiting MDM2, APG-115 leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes like p21, leading to cell cycle arrest and apoptosis.[2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling Antitumor Agent-115: A Tale of Two Molecules

A comprehensive review of scientific literature reveals that the designation "Antitumor agent-115" and its synonym "SS-12" are associated with two distinct chemical entities, each demonstrating promising anti-cancer properties through different mechanisms of action. This technical guide provides an in-depth analysis of both compounds, summarizing their biological activities, experimental protocols, and underlying signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Compound 1: A Stachydrine (B192444) Derivative for Breast Cancer

One of the compounds identified as this compound (SS-12) is a synthetic derivative of stachydrine, a naturally occurring alkaloid. This compound has been specifically investigated for its efficacy against breast cancer.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| In Vitro Efficacy | |||

| IC50 (Cell Proliferation) | 4T1 (mouse breast cancer) | 0.34 - 24.14 µM | [1][2][3] |

| 4T1 (mouse breast cancer) | 2.15 - 24.14 µM | [4] | |

| IC50 (Cell Viability) | 4T1 (mouse breast cancer) | 8 - 25 µmol/L | [1][2][3] |

| Cell Cycle Arrest | 4T1 (mouse breast cancer) | G0/G1 phase | [5][4] |

| Apoptosis Induction | 4T1 (mouse breast cancer) | Increased at 1.25 µM | [5] |

| Migration & Invasion Inhibition | 4T1 (mouse breast cancer) | Effective at 0.03 µM | [5] |

| In Vivo Efficacy | |||

| Bioavailability | Rats | 79.6% | [4] |

| Half-life (T1/2) | Rats | 7.62 hours | [4] |

| Tumor Inhibition Rate | Breast Cancer Mouse Model | 56.32% | [4] |

Mechanism of Action

This stachydrine derivative exerts its antitumor effects primarily through the induction of apoptosis via the mitochondrial pathway.[5][4] Treatment with this compound leads to a reduction in the mitochondrial membrane potential.[5][4] This is accompanied by an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[5][4] Furthermore, it halts the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.[5][4] The compound has also been shown to inhibit the migration and invasion of breast cancer cells.[5]

Signaling Pathway Diagram

Caption: Signaling pathway of the stachydrine-derived this compound.

Experimental Protocols

Based on the key publication by Zeng H, et al. in the European Journal of Medicinal Chemistry (2023), the following experimental methodologies are inferred:

-

Cell Viability Assay (MTT Assay): 4T1 cells were seeded in 96-well plates and treated with various concentrations of the stachydrine derivative for a specified period. MTT solution was then added, and the resulting formazan (B1609692) crystals were dissolved in a solvent. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 value.

-

Cell Cycle Analysis (Flow Cytometry): 4T1 cells were treated with the compound, harvested, and fixed in ethanol. The cells were then stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Assay (Annexin V/PI Staining): Treated 4T1 cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes). The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Western Blot Analysis: Protein lysates from treated 4T1 cells were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for Bax, Bcl-2, and cleaved caspase-3, followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands were visualized using a chemiluminescent substrate.

-

In Vivo Tumor Xenograft Model: A breast cancer mouse model was established by subcutaneously injecting 4T1 cells into mice. The mice were then treated with the stachydrine derivative (e.g., via oral administration). Tumor volume was measured regularly to assess the antitumor efficacy. At the end of the study, the tumor inhibition rate was calculated.

-

Pharmacokinetic Studies: The compound was administered to rats (e.g., orally). Blood samples were collected at various time points and the concentration of the compound in the plasma was determined using a suitable analytical method (e.g., LC-MS/MS). This data was used to calculate pharmacokinetic parameters such as bioavailability and half-life.

Experimental Workflow Diagram

Caption: Experimental workflow for the stachydrine-derived this compound.

Compound 2: A Sclareol (B1681606) Analogue Targeting Autophagy and Apoptosis

The second molecule referred to as SS-12 is 15-(4-fluorophenyl)sclareol, a semi-synthetic derivative of the natural diterpene sclareol. This compound has shown potent activity against prostate cancer and other cancer models.

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| In Vitro Efficacy | |||

| IC50 | PC-3 (prostate cancer) | 0.082 µM | [6] |

| In Vivo Efficacy | |||

| Tumor Growth Suppression | Ehrlich's Ascitic Mouse Model | Effective | [6] |

| Tumor Growth Suppression | Solid Sarcoma-180 Mouse Model | Effective | [6] |

Mechanism of Action

This sclareol analogue exhibits a distinct mechanism of action involving the interplay between autophagy and apoptosis.[6] It directly interacts with the BH3 domains of both the anti-apoptotic protein Bcl-2 and the autophagy-initiating protein Beclin 1.[6] This interaction enhances the autophagic flux within the cancer cells. Interestingly, the study by Shakeel-u-Rehman et al. demonstrated that inhibiting this SS-12-induced autophagy actually protected the cancer cells from apoptosis, suggesting a pro-death role for autophagy in this context.[6]

Signaling Pathway Diagram

Caption: Signaling pathway of the sclareol analogue SS-12.

Experimental Protocols

Based on the key publication by Shakeel-u-Rehman, et al. in the Journal of Medicinal Chemistry (2015), the following experimental methodologies are inferred:

-

Synthesis of Sclareol Analogues: The synthesis of 15-(4-fluorophenyl)sclareol (SS-12) was achieved through a palladium(II)-catalyzed oxidative Heck coupling reaction from sclareol.

-

Cytotoxicity Assay: The cytotoxicity of SS-12 against various cancer cell lines, including PC-3, was determined using a standard method like the MTT or SRB assay to calculate the IC50 values.

-

Protein Interaction Studies: Techniques such as co-immunoprecipitation or surface plasmon resonance could have been used to demonstrate the direct interaction of SS-12 with the BH3 domains of Bcl-2 and Beclin 1.

-

Autophagy Flux Assays: To measure autophagic flux, methods like monitoring the conversion of LC3-I to LC3-II by Western blot, or using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to track autophagosome and autolysosome formation via fluorescence microscopy, were likely employed.

-

Autophagy Inhibition Experiments: To confirm the role of autophagy in SS-12-induced apoptosis, cells were co-treated with SS-12 and autophagy inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine). The effect on apoptosis was then assessed using methods like Annexin V/PI staining and flow cytometry.

-

In Vivo Antitumor Studies: The in vivo efficacy of SS-12 was evaluated in mouse models. For the Ehrlich's ascitic model, tumor cells were injected intraperitoneally, and the effect of SS-12 on ascitic fluid volume and tumor cell count was measured. For the solid Sarcoma-180 model, tumor cells were injected subcutaneously, and tumor growth was monitored over time following treatment with SS-12.

Experimental Workflow Diagram

Caption: Experimental workflow for the sclareol analogue SS-12.

Conclusion

The designation "this compound" or "SS-12" refers to at least two distinct and promising anti-cancer compounds. The stachydrine derivative shows potential for the treatment of breast cancer by inducing apoptosis through the mitochondrial pathway and arresting the cell cycle. In contrast, the sclareol analogue, 15-(4-fluorophenyl)sclareol, demonstrates potent cytotoxicity in prostate cancer cells by modulating the interplay between autophagy and apoptosis through direct interaction with Bcl-2 and Beclin 1. This review highlights the importance of precise chemical identification in drug development and provides a comprehensive overview of the current scientific knowledge on these two antitumor agents for the scientific community. Further research is warranted to fully elucidate their therapeutic potential and clinical applicability.

References

- 1. Synthesis, characterization and anti-breast cancer activities of stachydrine derivatives-MedSci.cn [medsci.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 5. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stachydrine Showing Metabolic Changes in Mice Exposed to House Dust Mites Ameliorates Allergen-Induced Inflammation [mdpi.com]

Methodological & Application

Application Notes and Protocols for Antitumor Agent-115 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Antitumor agent-115" refers to at least two distinct investigational compounds: SS-12 , a stachydrine (B192444) derivative with potential applications in breast cancer, and APG-115 (alrizomadlin) , a potent MDM2 inhibitor under investigation for various malignancies, including solid tumors and hematological cancers. This document provides detailed application notes and protocols for the preclinical administration of both agents in established animal models.

Part 1: this compound (SS-12) for Breast Cancer Models

This compound (SS-12) is a derivative of stachydrine, designed to improve upon the antitumor effects and pharmacokinetic profile of the parent compound. Preclinical studies have demonstrated its efficacy in breast cancer models, primarily through the induction of apoptosis and cell cycle arrest.

Mechanism of Action

SS-12 exerts its antitumor effects by blocking the cell cycle in the G0/G1 phase, reducing mitochondrial membrane potential, and inducing apoptosis via the mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2[1].

Signaling Pathway of SS-12

References

Antitumor agent-115 dosage and concentration for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro and in vivo studies of two distinct compounds referred to as "Antitumor agent-115": a preclinical compound identified as This compound (SS-12) , and a clinical-stage MDM2 inhibitor, APG-115 (Alrizomadlin) . It is crucial to distinguish between these two agents as their mechanisms of action and experimental parameters differ significantly.

Part 1: this compound (SS-12)

This compound (SS-12) is a preclinical compound demonstrating efficacy in breast cancer models. Its primary mechanism involves inducing apoptosis and blocking the cell cycle.[1][2][3]

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages for this compound (SS-12) based on available preclinical data.

Table 1: In Vitro Efficacy of this compound (SS-12) in 4T1 Mouse Breast Cancer Cells

| Parameter | Cell Line | Concentration Range | Incubation Time | Result |

| IC50 (Proliferation) | 4T1 | 8-25 µM | 24, 48, 72 h | Inhibition of cell proliferation.[1] |

| Apoptosis Induction | 4T1 | 1.25 µM, 10 µM, 40 µM | 24 h | Increased apoptosis rates, particularly at 1.25 µM.[1] |

| Cell Cycle Arrest | 4T1 | 1.25 µM, 10 µM, 40 µM | 24 h | Arrest at the G0/G1 phase. |

| Migration & Invasion | 4T1 | 15 µM, 30 µM, 60 µM | 24 h | Inhibition of cell migration and invasion. |

Table 2: In Vivo Dosage of this compound (SS-12)

| Animal Model | Dosage | Administration Route | Study |

| Tumor-bearing mice | 0.2 mmol/kg | Oral (p.o.) | Antitumor effects in a breast cancer model. |

| Rats | 10 mg stachydrine/kg equivalent | Oral (p.o.) | Bioavailability assessment. |

Experimental Protocols: this compound (SS-12)

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound (SS-12) on cancer cell proliferation.

Materials:

-

4T1 mouse breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (SS-12) stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed 4T1 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound (SS-12) in the complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound (SS-12) in a murine breast cancer model.

Materials:

-

Female BALB/c mice

-

4T1 mouse breast cancer cells

-

This compound (SS-12)

-

Vehicle for oral administration

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 4T1 cells into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume using calipers with the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer this compound (SS-12) orally at a dose of 0.2 mmol/kg. The control group receives the vehicle.

-

Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

Part 2: APG-115 (Alrizomadlin)

APG-115 is a potent, orally active small-molecule inhibitor of the MDM2-p53 interaction. By blocking this interaction, APG-115 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in tumor cells with wild-type TP53.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages for APG-115 from preclinical studies.

Table 3: In Vitro Efficacy of APG-115 in AML Cell Lines

| Parameter | Cell Line | Concentration | Incubation Time | Result |

| Growth Inhibition | MOLM-13, MV-4-11 | Dose-dependent | 48 h | Potent antiproliferative activity. |

| Cell Cycle Arrest | AML cell lines | Increasing concentrations | 48 h | Increased arrest in the G0/G1 phase. |

| Apoptosis Induction | AML cell lines | Dose-dependent | Not specified | Increased apoptosis, evidenced by PARP-1 cleavage. |

Table 4: In Vivo Dosage of APG-115 in Murine Xenograft Models

| Animal Model | Dosage | Administration Route | Dosing Schedule | Study |

| MOLM-13 systemic AML model | 20 mg/kg | Oral (p.o.) | Every other day for 21 days | Prolonged median overall survival. |

| MOLM-13 systemic AML model | 50 mg/kg | Oral (p.o.) | Once daily for 7 days | Prolonged median overall survival. |

| MOLM-13 systemic AML model | 100 mg/kg | Oral (p.o.) | Once daily for 7 days | Prolonged median overall survival. |

| OCI-AML-3 subcutaneous AML model | 50 mg/kg | Oral (p.o.) | Every other day for 15 days | Potentiated tumor growth inhibition with SOC agents. |

Experimental Protocols: APG-115

Protocol 3: Western Blot for p53 and p21 Activation

This protocol is to assess the mechanism of action of APG-115 by measuring the protein levels of p53 and its downstream target, p21.

Materials:

-

TP53 wild-type cancer cells (e.g., MOLM-13)

-

Complete growth medium

-

APG-115

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes

-

Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with various concentrations of APG-115 for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies against p53, p21, and a loading control overnight.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometric analysis of the bands to determine the relative protein expression levels.

Protocol 4: In Vivo AML Xenograft Study

This protocol provides a framework for evaluating the in vivo efficacy of APG-115 in a systemic acute myeloid leukemia (AML) model.

Materials:

-

Immunodeficient mice (e.g., NOD SCID)

-

MOLM-13 AML cells

-

APG-115

-

Vehicle for oral administration

Procedure:

-

Cell Implantation: Intravenously inject 1 x 10^7 MOLM-13 cells into the mice.

-

Treatment Initiation: Begin treatment 3 days after cell inoculation.

-

Dosing Regimens:

-

Administer APG-115 orally at doses of 50 mg/kg or 100 mg/kg, once daily for 7 days.

-

The control group receives the vehicle.

-

-

Monitoring: Monitor the mice for signs of disease progression and survival.

-

Endpoint: The primary endpoint is overall survival.

-

Analysis: Compare the survival curves of the treated and control groups using a Kaplan-Meier analysis.

Visualizations

Signaling Pathway of APG-115

Caption: Mechanism of action of APG-115 in activating the p53 pathway.

General Experimental Workflow for In Vitro Drug Testing

Caption: A generalized workflow for in vitro testing of antitumor agents.

References

Application Notes and Protocols for Antitumor Agent-115: Solubility and Stability Testing

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the aqueous solubility and chemical stability of "Antitumor agent-115," a representative small molecule kinase inhibitor.[1][2][3][4][5] Adherence to these standardized methods is crucial for ensuring data quality and reproducibility in early-stage drug development, supporting formulation optimization, and establishing appropriate storage conditions.[6][7][8] The protocols are based on established principles and guidelines from the International Council for Harmonisation (ICH).[6][9][10][11]

Introduction

The physicochemical properties of a drug candidate, particularly its solubility and stability, are fundamental parameters that influence its biopharmaceutical behavior and overall developability.[7][8] Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[2][3]

This compound, a hypothetical kinase inhibitor, serves as a model compound for the protocols detailed herein. Kinase inhibitors are a significant class of anticancer therapeutics, often characterized by their lipophilic nature and poor water solubility.[2][3][4][5] Therefore, a thorough evaluation of their solubility and stability is a critical early step in the drug development process.[7]

These application notes provide a framework for:

-

Determining the kinetic and thermodynamic solubility of this compound in various aqueous and organic media.

-

Assessing the stability of the compound under forced degradation conditions to identify potential degradation pathways.[12][13][14][15]

-

Establishing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).[16][17][18][19]

Data Presentation

Table 1: Kinetic Solubility of this compound

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Deionized Water | 25 | 1.5 | 0.2 |

| PBS (pH 7.4) | 25 | 2.8 | 0.4 |

| 0.1 N HCl (pH 1.2) | 25 | 15.7 | 1.8 |

| 5% DMSO in PBS | 25 | 55.2 | 4.5 |

| 10% Ethanol in PBS | 25 | 32.1 | 3.1 |

Table 2: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Deionized Water | 25 | 0.8 | 0.1 |

| PBS (pH 7.4) | 25 | 1.2 | 0.2 |

| 0.1 N HCl (pH 1.2) | 25 | 10.5 | 1.1 |

Table 3: Stability of this compound under Forced Degradation

| Stress Condition | Duration | Initial Purity (%) | Final Purity (%) | Major Degradants Formed |

| 0.1 N HCl | 24 hours | 99.8 | 85.2 | DP1, DP2 |

| 0.1 N NaOH | 24 hours | 99.8 | 72.5 | DP3, DP4 |

| 3% H₂O₂ | 24 hours | 99.8 | 90.1 | DP5 |

| 60°C | 7 days | 99.8 | 98.5 | Minor degradation |

| Photostability (ICH Q1B) | 7 days | 99.8 | 99.1 | Minor degradation |

Experimental Protocols

General Materials and Equipment

-

This compound (solid powder, >99% purity)

-

Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

-

Ethanol (200 proof), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC system with UV or PDA detector[19]

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatic shaker

-

pH meter

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol for Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer.[7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1][2]

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[2] The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility and biological assays.[2]

-

Incubation: Shake the plate at room temperature for 2 hours.[7]

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV after centrifugation to remove any precipitate.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7][20]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., deionized water, PBS) in a glass vial.[20]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20][21]

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solids.

-

Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][22]

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.[14]

-

Thermal Degradation: Store solid this compound in an oven at 60°C for 7 days.[23]

-

Photostability: Expose solid this compound to light according to ICH Q1B guidelines.[9][11]

-

Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining parent compound and the profile of degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[17][18]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-gradient elution is typically employed to separate both the parent compound and its more polar or less polar degradation products.[18] A representative gradient could be: 0-2 min, 95% A; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 95% A.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the API and potential degradants have significant absorbance.

-

Injection Volume: 10 µL

Visualizations

Caption: Experimental workflow for solubility and stability testing.

Caption: Hypothetical MAPK/ERK signaling pathway targeted by Agent-115.

Caption: Troubleshooting guide for poor compound solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brimr.org [brimr.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. testinglab.com [testinglab.com]

- 9. database.ich.org [database.ich.org]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. mjpms.in [mjpms.in]

- 16. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 17. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. biopharminternational.com [biopharminternational.com]

- 23. snscourseware.org [snscourseware.org]

Application Notes and Protocols for Antitumor Agent-115 (Alrizomadlin/APG-115) in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-115, also known as alrizomadlin (B605068) or APG-115, is a potent and orally active small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type TP53, MDM2 targets p53 for proteasomal degradation, thereby suppressing its function. By inhibiting this interaction, this compound stabilizes and activates p53, leading to the downstream transcription of genes involved in cell cycle arrest, apoptosis, and senescence, ultimately resulting in antitumor activity.

These application notes provide a comprehensive overview of the in vitro and in vivo effects of this compound and detailed protocols for its use in a laboratory setting.

Mechanism of Action

This compound binds to the p53-binding pocket of MDM2, preventing MDM2 from interacting with and degrading p53. This leads to an accumulation of p53 protein in the nucleus, where it can act as a transcription factor. Activated p53 induces the expression of target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like Bax, leading to the intrinsic apoptosis pathway.

References

- 1. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antitumor agent-115 for Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-115, also identified as SS-12, is a derivative of stachydrine (B192444) that has demonstrated significant antitumor activity against breast cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro studies involving the 4T1 mouse breast cancer cell line. The protocols outlined below cover key assays for assessing cell viability, apoptosis, cell cycle progression, and cell migration and invasion.

Mechanism of Action

This compound exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway.[1][3] Treatment of 4T1 breast cancer cells with this agent leads to a reduction in the mitochondrial membrane potential. This is associated with an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2. Furthermore, this compound has been shown to block the cell cycle at the G0/G1 phase.

Data Presentation

Table 1: In Vitro Efficacy of this compound on 4T1 Breast Cancer Cells

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | 4T1 | 8-25 µM | |

| IC50 (General) | 4T1 | 0.34-24.14 µM |

Table 2: Experimental Concentrations for In Vitro Assays

| Assay | Cell Line | Concentration Range | Duration | Observed Effect | Reference |

| Apoptosis Induction | 4T1 | 1.25 µM, 10 µM, 40 µM | 24h | Increased apoptosis rates. | |

| Cell Cycle Analysis | 4T1 | 1.25 µM, 10 µM, 40 µM | 24h | Arrest at G0/G1 phase. | |

| Migration & Invasion | 4T1 | 15 µM, 30 µM, 60 µM | 24h | Inhibition of migration and invasion. | |

| Wound Healing | 4T1 | 0.03 µM | - | Inhibition of cell migration. |

Signaling Pathway and Experimental Workflow

Caption: Mitochondrial apoptosis pathway induced by this compound.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on 4T1 breast cancer cells.

Materials:

-

4T1 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 4T1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in 4T1 cells treated with this compound using flow cytometry.

Materials:

-

4T1 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed 4T1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1.25 µM, 10 µM, 40 µM) for 24 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of 4T1 cells after treatment with this compound.

Materials:

-

4T1 cells

-

6-well plates

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed and treat 4T1 cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on the migratory and invasive potential of 4T1 cells.

Materials:

-

4T1 cells

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal Violet stain

Procedure:

-

For the invasion assay, coat the top of the transwell inserts with diluted Matrigel and incubate for 2 hours at 37°C to solidify. For the migration assay, this step is omitted.

-

Pre-treat 4T1 cells with this compound (e.g., 15 µM, 30 µM, 60 µM) for 24 hours.

-

Harvest the pre-treated cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the transwell inserts.

-

Add 600 µL of complete medium to the lower chamber.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to dry.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins in 4T1 cells.

Materials:

-

4T1 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat 4T1 cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Antitumor Agent-115

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antitumor Agent-115

This compound (also known as APG-115 or SS-12) is a potent, orally bioavailable small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 interaction.[1][2] In tumor cells with wild-type TP53, MDM2 acts as a primary negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby preventing p53-mediated cellular responses to stress, such as cell cycle arrest and apoptosis. This compound is designed to disrupt this interaction, leading to the stabilization and activation of p53.[1][2] This activation can, in turn, induce the expression of downstream targets like p21, resulting in cell cycle arrest (primarily at the G0/G1 phase) and apoptosis, and ultimately inhibiting tumor growth. Preclinical studies have demonstrated its antitumor activity in various cancer models, including breast cancer and acute myeloid leukemia.

These application notes provide detailed protocols for designing and conducting in vivo efficacy studies to evaluate this compound in preclinical cancer models.

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is the reactivation of the p53 signaling pathway. A simplified representation of this pathway is depicted below.

Caption: Proposed signaling pathway of this compound.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a subcutaneous xenograft study to evaluate the antitumor efficacy of this compound. Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are standard for assessing the direct antitumor activity of a compound.

Experimental Protocol

3.1.1. Cell Culture and Animal Model

-

Cell Line: A human cancer cell line with wild-type TP53 (e.g., A549 lung carcinoma, SJSA-1 osteosarcoma).

-

Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3.1.2. Tumor Implantation

-

Culture the selected cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3.1.3. Study Groups and Treatment

-

Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily.

-

Group 2 (this compound, Low Dose): Administer a low dose of this compound (e.g., 50 mg/kg) orally, once daily.

-

Group 3 (this compound, High Dose): Administer a high dose of this compound (e.g., 100 mg/kg) orally, once daily.

-

Group 4 (Positive Control): Administer a standard-of-care agent relevant to the tumor type, following an established dosing schedule.

3.1.4. Monitoring and Endpoints

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record body weight 2-3 times per week as an indicator of toxicity.

-

Monitor the animals for clinical signs of distress.

-

The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (pharmacodynamics, biomarker analysis).

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |

|---|---|---|---|---|

| Vehicle Control | - | 1850 ± 210 | - | -2.5 ± 1.5 |

| This compound | 50 mg/kg, QD | 980 ± 150 | 47.0 | -4.0 ± 2.0 |

| This compound | 100 mg/kg, QD | 450 ± 95 | 75.7 | -8.5 ± 2.5 |

| Positive Control | [Dose] | 620 ± 110 | 66.5 | -12.0 ± 3.0 |

%TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow

References

- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Analysis of Antitumor Agent-115

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-115, also identified as SS-12, is a compound with demonstrated efficacy against breast cancer cell lines.[1] It has been shown to induce apoptosis, reduce mitochondrial membrane potential, and block the cell cycle in the 4T1 mouse breast cancer cell line, with an IC50 value ranging from 0.34 µM to 24.14 µM.[1] A thorough understanding of its pharmacokinetic (PK) properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a potential therapeutic agent.[2][3][4] This document provides detailed application notes and protocols for the comprehensive pharmacokinetic analysis of this compound.

In Vitro ADME Profiling

Early assessment of ADME properties is crucial for identifying potential liabilities and guiding lead optimization. The following are key in vitro assays to characterize the ADME profile of this compound.

Metabolic Stability Assessment

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.

Experimental Protocol:

-

Incubation: Incubate this compound (typically at 1 µM) with human or rodent liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Cofactor: Initiate the metabolic reaction by adding NADPH.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

| Parameter | Value |

| In Vitro Half-life (t½, min) | [Insert Data] |

| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert Data] |

Plasma Protein Binding

Objective: To quantify the extent to which this compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

Experimental Protocol:

-

Method: Employ rapid equilibrium dialysis (RED) for determining plasma protein binding.

-

Apparatus: Use a RED device with a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.

-

Procedure: Add this compound to the plasma chamber and incubate at 37°C until equilibrium is reached.

-

Sampling: At equilibrium, collect samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of this compound in both chambers using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) based on the concentration ratio.

Data Presentation:

| Species | Fraction Unbound (fu) | % Bound |

| Human Plasma | [Insert Data] | [Insert Data] |

| Rodent Plasma | [Insert Data] | [Insert Data] |

CYP450 Inhibition Assay

Objective: To assess the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.

Experimental Protocol:

-

Enzymes: Use human liver microsomes or recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Incubation: Pre-incubate this compound at various concentrations with the enzymes and a specific probe substrate for each isozyme.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Analysis: After a set incubation time, measure the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Data Presentation: